
Methyl 4-(3-bromopropoxy)benzoate
概要
説明
“Methyl 4-(3-bromopropoxy)benzoate” is a chemical compound with the molecular formula C11H13BrO3 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in various fields like medicinal chemistry, materials science, and organic synthesis.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-bromopropoxy)benzoate” is characterized by the presence of a bromopropoxy group attached to a benzoate group . The InChI code for this compound is1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 . Physical And Chemical Properties Analysis
“Methyl 4-(3-bromopropoxy)benzoate” is a solid compound with a molecular weight of 273.13 g/mol . It has a boiling point of 71-73°C . The compound has a topological polar surface area of 35.5 Ų and a complexity of 188 .科学的研究の応用
1. Crystal Structure Analysis
Methyl 4-bromo-2-(methoxymethoxy)benzoate has been studied for its crystal structures, revealing two-dimensional architectures formed principally by C—H⋯O hydrogen bonds, and by Br⋯O interactions. This research contributes to understanding the molecular and crystallographic properties of bromo-hydroxy-benzoic acid derivatives (Suchetan et al., 2016).
2. Synthesis of Intermediate Compounds
Research has been conducted on the synthesis of compounds like methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities. This study explored optimal conditions for the yield, highlighting the chemical synthesis applications of methyl benzoate derivatives (Lou Hong-xiang, 2012).
3. Liquid Crystalline and Fluorescence Properties
A series of methyl 4-(4-alkoxystyryl)benzoates was synthesized and studied for their liquid crystalline and fluorescence properties. This research is significant in the field of materials science, particularly in the development of new liquid crystal materials (Muhammad et al., 2016).
4. Mesomorphic Behavior Study
Further research on methyl benzoate derivatives includes the study of Schiff base/ester liquid crystals with different lateral substituents. These studies are crucial for understanding the mesophase behavior of such compounds, which is relevant in the context of advanced material synthesis and application (Ahmed et al., 2019).
5. Biological Evaluation
Compounds like methyl 4-(2,5-dihydroxybenzylamino)benzoate have been synthesized and evaluated for their biological activities against various microbial strains. This demonstrates the potential application of methyl benzoate derivatives in medicinal chemistry and pharmacology (Gaydou et al., 2006).
Safety and Hazards
“Methyl 4-(3-bromopropoxy)benzoate” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this compound .
特性
IUPAC Name |
methyl 4-(3-bromopropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQAWAAALKEOIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395348 | |
| Record name | methyl 4-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromopropoxy)benzoate | |
CAS RN |
135998-88-8 | |
| Record name | methyl 4-(3-bromopropoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



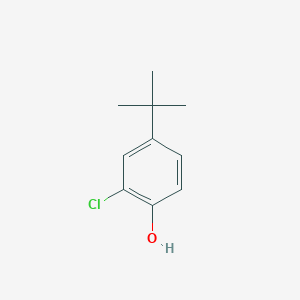


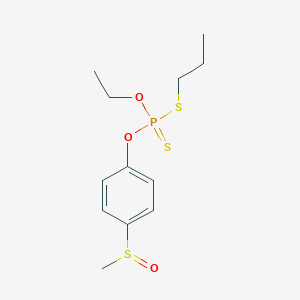


![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)
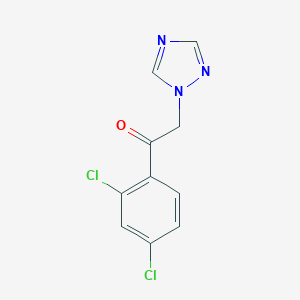
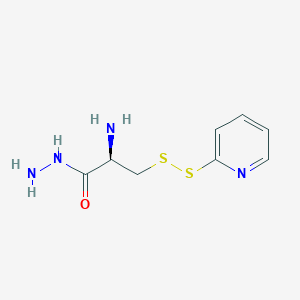

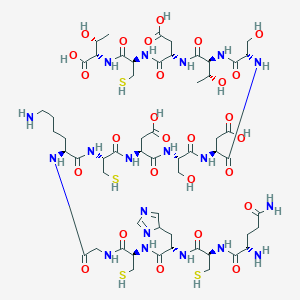
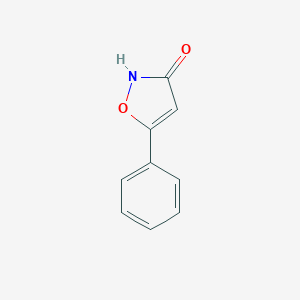
![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)